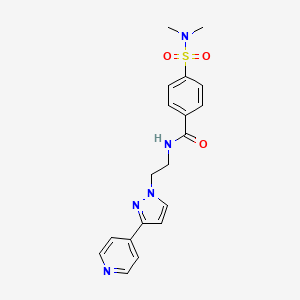

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core, a dimethylsulfamoyl group, and a pyrazolyl-pyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.

Vorbereitungsmethoden

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.

Introduction of the Benzamide Core: The benzamide core is formed by reacting the intermediate with benzoyl chloride in the presence of a base.

Addition of the Dimethylsulfamoyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing flow chemistry techniques to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the dimethylsulfamoyl group.

Coupling Reactions: The pyridine and pyrazole rings can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Biology: It is used in biological studies to investigate cell signaling pathways and the effects of kinase inhibition on cell proliferation and apoptosis.

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

Industry: In industrial applications, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Wirkmechanismus

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide primarily involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, particularly FGFRs, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts cell signaling pathways that are essential for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be compared with other kinase inhibitors, such as:

Erlotinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.

Imatinib: A BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Sorafenib: A multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.

The uniqueness of this compound lies in its specific targeting of FGFRs and its potential to inhibit multiple FGFR subtypes with high potency .

Biologische Aktivität

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known by its CAS number 1448060-31-8, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a pyrazolyl-pyridine moiety, which contribute to its multifaceted biological effects.

The primary mechanism of action for this compound involves the inhibition of kinase activity . It specifically targets fibroblast growth factor receptors (FGFRs), which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of downstream signaling proteins, thereby disrupting essential cellular processes and inducing apoptosis in cancer cells .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting FGFRs, which are implicated in various cancers. Studies indicate that this inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells.

- Cell Signaling Pathways : Research indicates that the compound is useful in studying cell signaling pathways related to kinase inhibition. This has implications for understanding cancer biology and developing targeted therapies.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro experiments demonstrated that this compound effectively inhibited FGFR activity in various cancer cell lines. The results showed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound for FGFRs. The calculated binding energies suggest strong interactions with the active site, supporting its role as a potential therapeutic agent against FGFR-mediated cancers .

- Animal Models : Preliminary studies using animal models have indicated that treatment with this compound leads to tumor regression and improved survival rates compared to control groups. These findings underscore the potential of this compound as a novel anticancer therapeutic .

Data Tables

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-5-3-16(4-6-17)19(25)21-12-14-24-13-9-18(22-24)15-7-10-20-11-8-15/h3-11,13H,12,14H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTFLHXQVHUAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.